Suzuki-Miyaura Coupling Yield: 2-Chloro-5-vinylpyridine vs. 2-Chloro-5-bromopyridine as Direct Precursor
2-Chloro-5-vinylpyridine is typically synthesized via Suzuki-Miyaura coupling of 2-chloro-5-bromopyridine with vinylboronic acid pinacol ester. The reaction proceeds with 81% isolated yield under optimized conditions using Pd(PPh3)4 catalyst in DME/water at 84°C for 16 hours . This synthesis route demonstrates that the C5-bromide of the precursor undergoes selective coupling with the vinylboronate while preserving the C2-chloride intact, establishing a chemoselectivity hierarchy where -Br reacts preferentially over -Cl under these conditions [1].
| Evidence Dimension | Isolated yield in Suzuki-Miyaura vinylation |
|---|---|
| Target Compound Data | 81% yield (5.7 g from 9.6 g starting material) |
| Comparator Or Baseline | 2-chloro-5-bromopyridine (precursor): 0% yield for vinyl group installation (starting material) |
| Quantified Difference | Absolute yield: 81%; Complete conversion of bromide to vinyl functionality |
| Conditions | Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq.), DME/H2O (3:1), 84°C, 16 h, sealed tube, N2 atmosphere |
Why This Matters
This establishes a validated, scalable synthetic route (50 mmol scale) with reproducible yield, enabling procurement decisions based on demonstrated preparative accessibility rather than theoretical routes.
- [1] Rizwan, K.; Zubair, M.; Rasool, N.; et al. Palladium-catalyzed Suzuki-Miyaura cross-coupling of heteroaryl halides. RSC Adv. 2015, 5, 97467-97484. View Source
